AZD9496

Catalog No.
S003389
CAS No.
1639042-08-2
M.F
C25H25F3N2O2
M. Wt
442.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD9496

CAS Number

1639042-08-2

Product Name

AZD9496

IUPAC Name

(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid

Molecular Formula

C25H25F3N2O2

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C25H25F3N2O2/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32)/b9-8+/t14-,24-/m1/s1

InChI Key

DFBDRVGWBHBJNR-BBNFHIFMSA-N

SMILES

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24

Synonyms

(E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid

Canonical SMILES

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=CC=CC=C24

Description

AZD-9496 is under investigation in clinical trial NCT02248090 (AZD9496 First Time in Patients Ascending Dose Study).
Selective Estrogen Receptor Degrader AZD9496 is an orally available selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon administration, SERD AZD9496 binds to the estrogen receptor (ER) and induces a conformational change that results in the degradation of the receptor. This prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells.

Mechanism of action:

AZD9496 belongs to a class of drugs called Selective Estrogen Receptor Downregulators (SERDs). Unlike traditional antagonists that simply block estrogen receptors, SERDs work by causing the degradation of the ER itself. This leads to a more profound and long-lasting reduction in estrogen signaling within cancer cells [].

Advantages of AZD9496:

One of the main advantages of AZD9496 is its potential for oral bioavailability. Current SERDs, such as Fulvestrant, require intramuscular injection, which can be inconvenient for patients []. Studies have shown that AZD9496 achieves high bioavailability across pre-clinical species, suggesting it could be an effective oral option [].

Current stage of development:

AZD9496 was initially identified as a promising candidate through a screening process for novel ER ligands []. Following medicinal chemistry efforts to optimize its properties, AZD9496 has progressed to Phase I clinical trials for the treatment of advanced ER-positive breast cancer [].

AZD9496 is a novel oral selective estrogen receptor degrader developed for the treatment of estrogen receptor-positive breast cancer. It is designed to inhibit the growth of tumors that express estrogen receptors, particularly in cases where traditional therapies may fail due to resistance mechanisms. Structurally, AZD9496 is characterized as (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid. Its mechanism of action involves binding to the estrogen receptor and inducing its degradation, thereby blocking estrogen-mediated signaling pathways that promote tumor growth .

AZD9496 acts as a SERD. It is believed to bind to the estrogen receptor and promote its degradation, thereby reducing estrogen signaling in ER-positive breast cancer cells [1]. The specific interactions between the molecule and the receptor require further investigation.

As AZD9496 is a relatively new compound, detailed information on its safety profile is limited. Safety assessments are typically conducted during clinical trials, and the results are not yet publicly available.

Overall

AZD9496 represents a promising new approach for treating ER-positive breast cancer. While its mechanism of action and some properties are under investigation, its potential for oral administration and comparable efficacy to injectable drugs make it an exciting area of research.

Citation

Optimized through structure-activity relationship studies. The process typically includes:

  • Initial Formation: The synthesis begins with the preparation of key intermediates that incorporate the difluorophenyl and pyridoindole moieties.
  • Acrylic Acid Attachment: The acrylic acid side chain is introduced through a coupling reaction that forms the final compound.
  • Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.

These methods have been refined through iterative medicinal chemistry approaches to enhance potency and pharmacokinetic properties .

AZD9496 has demonstrated significant biological activity against estrogen receptor-positive breast cancer cells. In preclinical studies, it showed comparable efficacy to fulvestrant, another selective estrogen receptor degrader. AZD9496 effectively inhibits cell proliferation in hormone-dependent breast cancer models and has been shown to downregulate progesterone receptor expression in these contexts . The compound has also been effective against tumors with mutations in the estrogen receptor gene (ESR1), which are often resistant to conventional therapies .

AZD9496 is primarily being investigated for its application in treating advanced estrogen receptor-positive breast cancer, particularly in patients who have developed resistance to standard therapies like aromatase inhibitors or tamoxifen. Its ability to degrade estrogen receptors makes it a promising candidate for overcoming therapeutic resistance associated with ESR1 mutations . Clinical trials are ongoing to evaluate its safety, efficacy, and optimal dosing regimens .

AZD9496 has been studied for its interactions with various cytochrome P450 enzymes, particularly CYP2C8. The compound exhibits complete substrate inhibition of this enzyme, which may influence drug metabolism and clearance rates in patients. Additionally, interaction studies with other hormonal therapies have indicated that AZD9496 may enhance the efficacy of treatments like tamoxifen when used in combination . Further research is needed to fully elucidate its pharmacokinetic interactions and potential drug-drug interactions.

AZD9496 belongs to a class of compounds known as selective estrogen receptor degraders. Other notable compounds in this category include:

Compound NameMechanism of ActionUnique Features
FulvestrantEstrogen receptor antagonistFirst-generation selective estrogen receptor degrader; lacks oral bioavailability
CamizestrantSelective estrogen receptor degraderBasic headgroup; shows superior activity across various models compared to AZD9496
GDC-0810Selective estrogen receptor degraderAcidic headgroup; effective against some resistant models but less consistent than camizestrant
GDC-0927Selective estrogen receptor degraderBasic headgroup; comparable degradation capabilities to fulvestrant

AZD9496 is unique due to its specific binding interactions that do not mimic those of endogenous ligands like estradiol, allowing it to achieve potent anti-tumor effects while maintaining favorable pharmacokinetic properties . Its development represents a significant advancement in targeted therapies for hormone-sensitive breast cancers resistant to traditional treatments.

Lead Compound Optimization Strategies

The development of AZD9496 began with the identification of the 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif as a novel, druglike estrogen receptor ligand through directed screening approaches [16]. The optimization strategy focused on achieving oral bioavailability while maintaining potent selective estrogen receptor downregulator activity equivalent to fulvestrant [16]. The medicinal chemistry team employed structure-based drug design aided by crystal structures of novel ligands bound to an estrogen receptor construct to guide iterative optimization [16].

The lead optimization strategy centered on three critical design elements: the development of a non-phenolic binding motif, optimization of the tricyclic indole core, and incorporation of metabolically stable functional groups [1] [10]. Unlike traditional estrogen receptor modulators that rely on phenolic groups to mimic estradiol's A-ring phenol, AZD9496 achieves potency through novel protein interactions [10]. The indole nitrogen-hydrogen forms a hydrogen bond to the carbonyl of leucine-346, while additional lipophilic interactions are achieved through the chiral methyl substituent adjacent to the ring nitrogen and the nitrogen-substituted isopropyl fluoro side-chain occupying a lipophilic pocket in the estrogen receptor protein [10].

The optimization approach systematically addressed pharmacokinetic limitations observed in earlier selective estrogen receptor downregulator compounds [7]. The team focused on improving oral bioavailability across preclinical species, achieving bioavailability values of 63%, 91%, and 74% in rat, mouse, and dog respectively [10]. This represented a significant advancement over intramuscular fulvestrant, addressing a major clinical limitation of existing therapy [24].

Structure-Activity Relationship (SAR) Profiling

The structure-activity relationship studies for AZD9496 revealed critical molecular features essential for potent estrogen receptor alpha downregulation activity [16] [18]. The pyrido[3,4-b]indole core structure demonstrated optimal binding characteristics, with the specific stereochemistry at the 1R,3R positions being crucial for activity [1] [5]. Systematic evaluation of structural modifications provided detailed insights into the binding requirements and selectivity profile.

Structural FeatureActivity ImpactBinding Affinity (IC50)Degradation Potency (DC50)
Pyrido[3,4-b]indole coreEssential for activity0.8 nanomolar [4]0.14 nanomolar [1]
3,5-Difluoro substitutionEnhanced metabolic stabilityNot specifiedNot specified
Acrylic acid side chainCritical for degradationNot specifiedNot specified
2-Fluoro-2-methylpropyl groupOptimal lipophilic interactionNot specifiedNot specified

The structure-activity relationship profiling demonstrated that the acrylic acid side chain picks up an unusual acid-acid colocalization with aspartic acid-351 in the helix-12 region of the estrogen receptor, which has been proposed to be crucial for achieving the downregulator-antagonist profile [10]. The doubly benzylic hydrogen alpha to the ring nitrogen was identified as having a relatively weak carbon-hydrogen bond, which became a focus for further structural modifications [19].

Selectivity profiling revealed high selectivity of AZD9496 over other nuclear hormone receptors, with inhibitory concentration 50 values of 30 micromolar for androgen receptor, 9.2 micromolar for glucocorticoid receptor, and 0.54 micromolar for progesterone receptor, compared to 0.0008 micromolar for estrogen receptor alpha [4]. This selectivity profile supported the compound's potential for targeted therapeutic application.

Key Synthetic Pathways and Intermediate Characterization

The synthetic route incorporated several critical intermediate characterization steps to ensure stereochemical integrity and structural confirmation [19]. One significant synthetic challenge involved the lability of the carbon-hydrogen bond alpha to the ring nitrogen, which was addressed through controlled oxidation to the iminium followed by selective alkylation with methyl magnesium bromide [19]. This transformation proceeded with excellent facial selectivity, achieving greater than 95:5 diastereomeric ratio [19].

The acrylic acid side chain installation represented a key synthetic transformation, requiring careful control of reaction conditions to maintain the E-geometry of the double bond [1] [5]. The 3,5-difluoro substitution pattern on the phenyl ring was introduced through selective fluorination methods, contributing to the compound's metabolic stability profile [1]. Final deprotection and purification steps yielded AZD9496 with high purity suitable for biological evaluation [19].

Intermediate characterization employed multiple analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography where applicable [16]. The crystal structure determination of AZD9496 bound to estrogen receptor alpha provided crucial validation of the predicted binding mode and guided further optimization efforts [3] [16].

Bioisosteric Replacements and Functional Group Modifications

The medicinal chemistry optimization of AZD9496 involved systematic evaluation of bioisosteric replacements to enhance potency, selectivity, and pharmacokinetic properties [7] [12]. The replacement of traditional phenolic groups with the indole nitrogen-hydrogen donor represented a significant bioisosteric modification that maintained essential protein interactions while eliminating metabolic liabilities associated with phenolic oxidation [18].

The incorporation of fluorine atoms served multiple bioisosteric functions in the AZD9496 structure [17]. The 3,5-difluorophenyl substitution pattern provided metabolic stability while maintaining favorable binding interactions within the estrogen receptor binding pocket [7]. The 2-fluoro-2-methylpropyl side chain represented a strategic bioisosteric replacement that enhanced lipophilic binding interactions while improving the compound's overall drug-like properties [1] [10].

Original GroupBioisosteric ReplacementRationaleImpact on Activity
Phenolic hydroxylIndole nitrogen-hydrogenEliminate metabolic liabilityMaintained potency [18]
Methyl groupsFluorinated alkyl chainsEnhanced metabolic stabilityImproved pharmacokinetics [7]
Simple alkyl chainsConstrained cyclic systemsConformational restrictionEnhanced selectivity [7]
Carboxylic acidAcrylic acidUnique binding interactionCritical for degradation [10]

The acrylic acid functionality represented a particularly important bioisosteric modification compared to traditional carboxylic acid groups [11]. This unsaturated acid system provided a unique binding mode through the unusual acid-acid colocalization with aspartic acid-351, distinguishing AZD9496 from conventional estrogen receptor modulators [10]. However, subsequent development efforts have focused on replacing acrylic acid-based systems with basic side chains due to tolerability concerns observed with this chemical class in clinical studies [18].

ParameterValueReference
ERα binding IC500.82 nMChemical Probes Portal
ERα antagonism IC500.28 nMChemical Probes Portal
ERα downregulation IC500.14 nMChemical Probes Portal
Selectivity vs Androgen ReceptorIC50 = 30 μM (37,500-fold)Chemical Probes Portal
Selectivity vs Glucocorticoid ReceptorIC50 = 9.2 μM (32,857-fold)Chemical Probes Portal
Selectivity vs Progesterone ReceptorIC50 = 0.54 μM (675-fold)Chemical Probes Portal

The kinetic profile indicates dose-dependent antagonistic effects, with higher concentrations required for cell growth inhibition in the presence of estradiol, demonstrating competitive inhibition characteristics [2]. The increasing half-maximal inhibitory concentrations observed with escalating estradiol concentrations confirm the competitive nature of AZD9496 binding against endogenous estrogen [2].

Ligand-Binding Domain Interaction Dynamics

The molecular interactions between AZD9496 and the estrogen receptor alpha ligand-binding domain have been elucidated through high-resolution X-ray crystallography at 1.88 Angstrom resolution, deposited in the Protein Data Bank under identifier 5ACC [3] [4]. These structural studies reveal unique binding characteristics that distinguish AZD9496 from conventional selective estrogen receptor modulators.

Unlike traditional estrogen receptor antagonists, AZD9496 does not possess a phenolic group that mimics the A-ring of estrogen [5]. Instead, the compound employs a trifluoroethyl group to satisfy van der Waals interactions typically fulfilled by the estrogen A-ring [5]. The phenolic hydroxyl group of AZD9496 forms a critical hydrogen bond with glutamic acid 353, maintaining essential receptor-ligand interactions [5].

A distinctive feature of AZD9496 binding involves the formation of a novel hydrogen bond between the compound's indole nitrogen and the backbone carbonyl of leucine 346 [5]. This interaction represents a unique binding mode not observed with traditional selective estrogen receptor modulators or degraders, contributing to the compound's distinctive pharmacological profile.

Table 2: Ligand-Binding Domain Interaction Dynamics

Interaction TypeDetailsFunctional Impact
Crystal Structure Resolution1.88 Å X-ray diffractionHigh-resolution structural analysis
PDB ID5ACCAvailable crystal structure
Novel Hydrogen Bond FormationIndole NH to Leu346 backbone carbonylNovel binding mode vs traditional SERDs
Binding Motif1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoleDrug-like ER ligand properties
Trifluoroethyl Group InteractionVan der Waals interactions (A-ring mimic)Estrogen A-ring substitution
Phenolic Hydroxyl InteractionHydrogen bond with Glu353Classical ER ligand interaction

The 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif represents a novel drug-like estrogen receptor ligand that was identified through directed screening [6] [3]. This core structure provides the foundation for AZD9496's unique binding properties and contributes to its oral bioavailability characteristics. The overall binding affinity demonstrates comparability to 4-hydroxytamoxifen while maintaining superior degradation properties [5].

Ubiquitin-Proteasome System-Mediated Receptor Degradation

AZD9496 functions as a selective estrogen receptor degrader through activation of the ubiquitin-proteasome system, leading to targeted protein degradation of estrogen receptor alpha. The compound induces rapid and extensive estrogen receptor degradation, achieving an average of 87% receptor degradation at the efficacious dose of 10 milligrams per kilogram in patient-derived xenograft models [7].

The degradation kinetics demonstrate dramatic acceleration of estrogen receptor turnover. AZD9496 treatment reduces the estrogen receptor half-life from the baseline range of 2.54 to 3.86 hours to 0.46 to 0.70 hours in MCF7 and CAMA-1 cell lines [7]. This represents approximately a five-fold acceleration in receptor protein turnover, indicating highly efficient proteasomal targeting.

The proteasome-dependent nature of AZD9496-induced degradation has been confirmed through pharmacological intervention studies [7]. Treatment with the proteasome inhibitor MG132 completely prevents AZD9496-induced estrogen receptor protein reduction, demonstrating the absolute requirement for proteasomal activity in the degradation mechanism [7].

Table 3: Ubiquitin-Proteasome System-Mediated Receptor Degradation

Degradation ParameterMeasurementCell Line/Model
ER Degradation Efficiency87% average degradation (10 mg/kg)CTC174 PDX model
ER Half-life ReductionFrom 2.54-3.86 h to 0.46-0.70 hMCF7 and CAMA-1 cells
Proteasome DependenceBlocked by MG132 proteasome inhibitorMultiple ER+ cell lines
Cellular ER Protein ReductionSignificant reduction in multiple cell linesMCF7, T47D, ZR75-1, others
Degradation vs FulvestrantComparable degradation efficiencyDirect comparison studies
Subcellular ER Localization Post-TreatmentResidual ER in chromatin fraction onlyMCF7 and CAMA-1 cells

Subcellular fractionation studies reveal that following AZD9496 treatment, all residual estrogen receptor protein is localized exclusively within the chromatin fraction [7]. This finding suggests that AZD9496 preferentially targets cytoplasmic and nucleoplasmic estrogen receptor populations while chromatin-bound receptor may exhibit relative resistance to degradation.

The dose-dependency of estrogen receptor degradation has been established through comprehensive in vivo studies using MCF7 tamoxifen-resistant xenograft models. AZD9496 demonstrates clear dose-dependent effects on estrogen receptor protein levels across a range from 0.5 to 50 milligrams per kilogram, with statistically significant trends confirmed through nonparametric analysis [2].

Transcriptional Modulation of Estrogen Receptor-Regulated Genes

AZD9496 exerts comprehensive effects on estrogen receptor-mediated gene transcription, fundamentally altering the expression patterns of estrogen-responsive genes. The compound effectively antagonizes classical estrogen-induced gene expression while simultaneously relieving estrogen receptor-mediated transcriptional repression of other gene sets.

Analysis of estrogen receptor-regulated gene expression in tumor models demonstrates that AZD9496 significantly modulates 26 of 45 tested estrogen-responsive genes [2]. The compound potently inhibits classical estrogen-induced genes including progesterone receptor, trefoil factor 1, trefoil factor 3, amphiregulin, growth regulation by estrogen in breast cancer 1, and MYC oncogene [2].

Simultaneously, AZD9496 treatment results in upregulation of genes normally repressed by estrogen receptor signaling. These include ERBB2 and other genes potentially involved in endocrine resistance escape pathways [2]. This dual transcriptional effect suggests that AZD9496 not only blocks estrogen-stimulated transcription but also relieves estrogen receptor-mediated suppression of genes that may contribute to therapeutic resistance mechanisms.

Table 4: Transcriptional Modulation of Estrogen Receptor-Regulated Genes

Gene CategorySpecific Genes/PathwaysFunctional Outcome
Classic ER-induced genes (downregulated)PGR, TFF1, TFF3, AREG, GREB1, MYCBlocked classical estrogen response
ER-repressed genes (upregulated)ERBB2, genes in escape pathwaysRelief of ER-mediated repression
Cell cycle genesCell-cycle related signaturesAnti-proliferative effects
Resistance pathway genesTFF3, ERBB2 (resistance markers)Potential resistance mechanism disruption
Total genes significantly modulated26 of 45 ER-regulated genes testedComprehensive ER pathway modulation
Estradiol gene signature suppressionSuperior vs fulvestrant in resistant modelsEnhanced therapeutic activity

The progesterone receptor serves as a key biomarker for estrogen receptor transcriptional activity, and AZD9496 demonstrates complete suppression of progesterone receptor expression at both messenger RNA and protein levels [2]. This suppression occurs equivalently to fulvestrant treatment, indicating complete transcriptional antagonism of estrogen receptor activity.

In endocrine-resistant tumor models, AZD9496 demonstrates superior modulation of estradiol gene signatures compared to fulvestrant [7]. This enhanced transcriptional activity correlates with superior tumor growth inhibition in fulvestrant-resistant patient-derived xenograft models, suggesting that the unique binding interactions of AZD9496 may overcome certain mechanisms of acquired endocrine resistance through more complete transcriptional antagonism.

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

442.18681253 g/mol

Monoisotopic Mass

442.18681253 g/mol

Heavy Atom Count

32

Appearance

Assay:≥98%A crystalline solid

UNII

DA9P7LN909

Wikipedia

AZD-9496

Dates

Last modified: 08-15-2023
[1]. Discovery of the clinical candidate AZD9496: a potent and orally bioavailable selective estrogen receptor downregulator and antagonist.

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